

Spectroscopic data of 5-Methyl-1H-benzimidazol-2-amine (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 5-Methyl-1H-benzimidazol-2-amine

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Spectroscopic Analysis of 5-Methyl-1H-benzimidazole: A Technical Overview

Abstract: This technical guide provides a detailed overview of the spectroscopic data for 5-methyl-1H-benzimidazole, a key heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of comprehensive, published experimental spectra for **5-Methyl-1H-benzimidazol-2-amine**, this document presents a thorough analysis of the closely related parent compound, 5-methyl-1H-benzimidazole. The structural difference is the absence of an amino group at the 2-position. This guide includes tabulated summaries of its ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also provided, offering a foundational resource for researchers, scientists, and professionals in drug development.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their versatile chemical properties and ability to engage in various biological interactions make them a focal point of research and development. **5-Methyl-1H-benzimidazol-2-amine** is a specific derivative with potential applications in medicinal chemistry. However, a comprehensive public repository of its experimental spectroscopic data is not readily available.

This guide focuses on the detailed spectroscopic characterization of the closely related and well-documented compound, 5-methyl-1H-benzimidazole. Understanding the spectral properties of this parent compound provides a crucial reference point for the analysis and characterization of its derivatives.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for 5-methyl-1H-benzimidazole, organized for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the proton framework of a molecule. The data presented below was obtained in DMSO-d₆.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
12.28	s	1H	N-H	-
8.01	s	1H	H-2	-
7.44	d	1H	H-7	6.4
7.34	s	1H	H-4	-
6.98	d	1H	H-6	6.4
2.39	s	3H	-CH ₃	-

Table 1: ¹H NMR Data for 5-methyl-1H-benzimidazole.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
141.49	C-2
130.75	C-5
123.08	C-7a
114.83	C-3a
21.17	-CH ₃

Table 2: ¹³C NMR Data for 5-methyl-1H-benzimidazole.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3154	Strong	N-H stretch
2919	Medium	C-H stretch (methyl)
1631	Medium	C=N stretch

Table 3: Key IR Absorption Bands for 5-methyl-1H-benzimidazole.[\[1\]](#)[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues.

m/z	Relative Intensity (%)	Assignment
132	89	[M] ⁺
131	100	[M-H] ⁺
78	43	Fragment
63	47	Fragment

Table 4: Mass Spectrometry Data for 5-methyl-1H-benzimidazole.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) is typically used for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

- Approximately 5-10 mg of the solid 5-methyl-1H-benzimidazole sample is accurately weighed and dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- The solution is transferred to a 5 mm NMR tube.
- The tube is capped and vortexed to ensure complete dissolution and homogeneity.

¹H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (zg30) is used.
- Number of Scans: 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.
- Spectral Width: A spectral width of approximately 16 ppm is used.

- Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

- Pulse Program: A proton-decoupled pulse program (zgpg30) is employed.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
- Relaxation Delay: A relaxation delay of 2 seconds is used.
- Spectral Width: A spectral width of approximately 240 ppm is set.
- Referencing: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Vertex 70, equipped with a KBr beam splitter and a DTGS detector is commonly used.[\[2\]](#)

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The mixture is transferred to a pellet-forming die.
- A hydraulic press is used to apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.

Data Acquisition:

- A background spectrum of the empty sample compartment is first recorded.
- The KBr pellet containing the sample is then placed in the sample holder.

- The spectrum is typically recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Instrumentation: An IonSpec QFT-MALDI MS (Varian) or a similar high-resolution mass spectrometer can be used.^[2]

Sample Preparation:

- A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- For techniques like Electrospray Ionization (ESI), the solution is directly infused into the mass spectrometer.

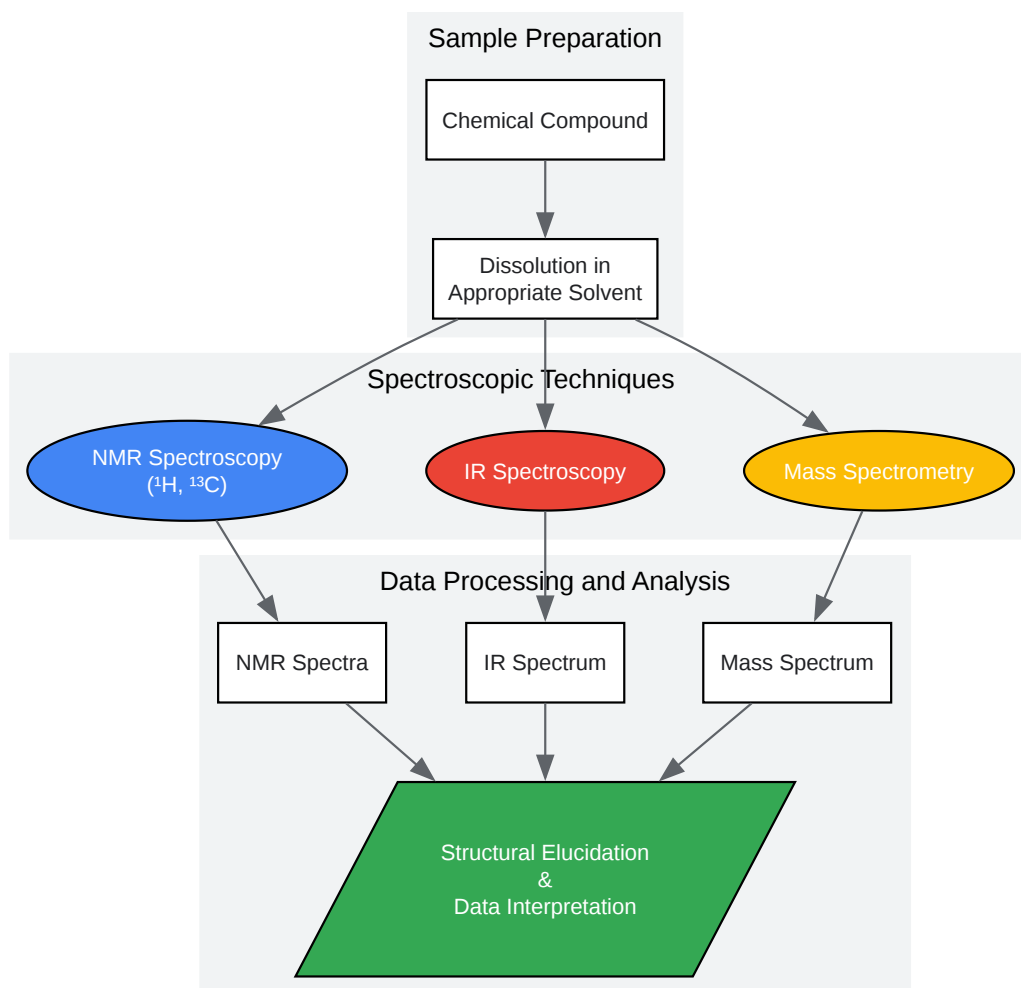
Data Acquisition (ESI-MS):

- Ionization Mode: Positive ion mode is typically used for benzimidazole derivatives to observe the protonated molecule $[\text{M}+\text{H}]^+$.
- Mass Range: The instrument is set to scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).
- Capillary Voltage: A high voltage (e.g., 3-4 kV) is applied to the ESI needle.
- Nebulizing Gas: Nitrogen is commonly used as the nebulizing and drying gas.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



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A flowchart illustrating the general experimental workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a summary of the available spectroscopic data for 5-methyl-1H-benzimidazole as a close analogue to **5-Methyl-1H-benzimidazol-2-amine**. The tabulated NMR, IR, and MS data, along with detailed experimental protocols, serve as a valuable resource for researchers in the fields of chemistry and drug development. The provided workflow diagram offers a clear visual representation of the analytical process. Further research is warranted to obtain and publish a complete set of experimental data for **5-Methyl-1H-benzimidazol-2-amine** to facilitate future scientific endeavors.

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- To cite this document: BenchChem. [Spectroscopic data of 5-Methyl-1H-benzimidazol-2-amine (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1293604#spectroscopic-data-of-5-methyl-1h-benzimidazol-2-amine-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1293604#spectroscopic-data-of-5-methyl-1h-benzimidazol-2-amine-nmr-ir-mass-spec)

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